molecular formula C14H12N2O6S B2879307 N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine CAS No. 852702-51-3

N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine

Cat. No. B2879307
M. Wt: 336.32
InChI Key: FUVYUOPHDIDJOP-UHFFFAOYSA-N
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Description

“N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine” is a complex organic compound. It contains a benzodioxol group (a benzene ring fused to a 1,3-dioxolane ring), an amine group (-NH2), a nitro group (-NO2), and a methanesulfonyl group (-SO2CH3) attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxol group would contribute to the aromaticity of the compound, while the amine, nitro, and methanesulfonyl groups would likely have significant effects on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, amine, and methanesulfonyl groups could increase its solubility in polar solvents .

Scientific Research Applications

1. Structural and Spectroscopic Studies

Research on compounds related to N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine has focused on structural and spectroscopic analysis. For instance, studies have examined the structural properties of similar compounds in crystal form, as well as their behavior in different solvents. These analyses provide insights into the molecular structure and potential reactivity of such compounds (Binkowska et al., 2001).

2. Preparation and Synthesis

Preparatory methods for related compounds have been explored, detailing multi-step synthesis processes. These procedures are crucial for creating derivatives of N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine, which can be used in various scientific applications (Xin Fei, 2004).

3. Chemical Reactions and Mechanisms

Studies have also focused on the chemical reactions involving similar compounds, such as their interaction with organic bases, which can shed light on the reactivity and potential applications of N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine in various chemical processes (Binkowska & Jarczewski, 2008).

4. Molecular and Electronic Properties

Research into the electronic properties of compounds related to N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine has been conducted. This includes examining how electron-withdrawing substituents affect the behavior of such molecules, which is significant for understanding their potential in electronic applications and molecular electronics (Pilard et al., 2001).

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-23(19,20)10-3-4-11(12(7-10)16(17)18)15-9-2-5-13-14(6-9)22-8-21-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVYUOPHDIDJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine

CAS RN

852702-51-3
Record name N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
N Rana, MA Aziz, AK Oraby, M Wuest, J Dufour… - Pharmaceutics, 2022 - mdpi.com
Deregulation and changes in energy metabolism are emergent and important biomarkers of cancer cells. The uptake of hexoses in cancer cells is mediated by a family of facilitative …
Number of citations: 6 www.mdpi.com
M Wuest, I Hamann, V Bouvet, D Glubrecht… - Molecular …, 2018 - ASPET
Use of [ 18 F]FDG-positron emission tomography (PET) in clinical breast cancer (BC) imaging is limited mainly by insufficient expression levels of facilitative glucose transporter (GLUT)1 …
Number of citations: 37 molpharm.aspetjournals.org

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